molecular formula C28H39NO3 B1681268 Terpendole E CAS No. 167427-23-8

Terpendole E

Cat. No.: B1681268
CAS No.: 167427-23-8
M. Wt: 437.6 g/mol
InChI Key: SVYIMXYKHRBHSG-KYYKPQATSA-N
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Description

Terpendole E is a natural product inhibitor of kinesin Eg5, a motor protein essential for mitosis. It is an indole-diterpene compound originally isolated from the fungus Albophoma yamanashiensis (syn. Chaunopycnis alba). This compound has garnered significant attention due to its unique ability to arrest the cell-division cycle at the M phase without affecting microtubule integrity during interphase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first synthesis of the racemate of terpendole E was achieved from a known tricyclic dihydroxy ketone through a 13-step sequence. Key transformations included diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and palladium-mediated two-step construction of the indole ring moiety . The synthesis involved the Simmons–Smith cyclopropanation and an efficient two-step indole ring formation .

Industrial Production Methods: Industrial production of this compound is challenging due to its unstable production in natural sources. overproduction has been achieved by disrupting the terP gene, which is responsible for converting this compound into downstream intermediates .

Chemical Reactions Analysis

Types of Reactions: Terpendole E undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often intermediates in the biosynthesis of other indole-diterpenes .

Scientific Research Applications

Terpendole E has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Terpendole E: this compound is unique due to its specific inhibition of kinesin Eg5, making it a promising lead for the development of anticancer drugs with fewer side effects. Unlike other indole-diterpenes, this compound does not affect microtubule integrity during interphase, which is a significant advantage in reducing potential side effects .

Biological Activity

Terpendole E (TerE) is an indole diterpenoid compound primarily derived from the fungus Chaunopycnis alba. It is notable for its biological activity as a specific inhibitor of the mitotic kinesin Eg5, a motor protein essential for cell division. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential applications in medicine.

Chemical Structure and Biosynthesis

This compound is characterized by a complex structure typical of indole diterpenoids. The biosynthetic pathway involves several key enzymes, including:

  • P450 monooxygenases : Essential for the oxidative modifications of the precursor compounds.
  • Prenyltransferases : Involved in the addition of prenyl groups to the indole backbone.
  • Terpene cyclases : Catalyze the cyclization processes necessary for forming the final structure.

The gene cluster responsible for this compound biosynthesis includes seven genes that encode these enzymes, highlighting its complexity and the intricate biochemical pathways involved in its production .

Inhibition of Kinesin Eg5

This compound is recognized as the first natural product that effectively inhibits kinesin Eg5. This inhibition disrupts mitotic spindle formation during cell division, leading to cell cycle arrest. Research has demonstrated that TerE can induce apoptosis in cancer cells by interfering with their ability to divide properly .

The mechanism involves binding to the motor domain of Eg5, preventing its interaction with microtubules. This action has been shown to lead to:

  • Cell cycle arrest : Particularly at the M phase.
  • Induction of apoptosis : In various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT-29 (colon cancer).

Cytotoxicity

This compound exhibits significant cytotoxic effects against several cancer cell lines. The effective doses (ED50 values) have been reported as follows:

Cell LineED50 (µg/mL)
A549 (Lung Cancer)2.5
MCF7 (Breast Cancer)5.5
HT-29 (Colon Cancer)1.9

These findings suggest that TerE could be a promising candidate for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects against:

  • Bacteria : Such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Including plant pathogens like Colletotrichum lagenarium and Fusarium oxysporum.

This broad-spectrum antimicrobial activity highlights its potential use in agricultural settings as a natural pesticide .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Therapy : A study conducted on A549 and MCF7 cell lines showed that treatment with TerE resulted in significant apoptosis and reduced cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Applications : Research on the efficacy of TerE against Fusarium oxysporum indicated a substantial reduction in fungal growth, supporting its application as a biopesticide in agriculture .
  • Mechanistic Studies : Investigations into the molecular interactions between TerE and kinesin Eg5 provided insights into how this compound can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic contexts .

Properties

IUPAC Name

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIMXYKHRBHSG-KYYKPQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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